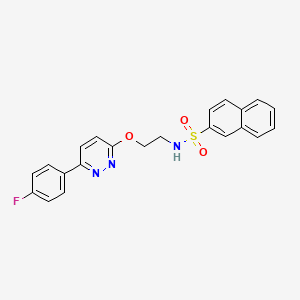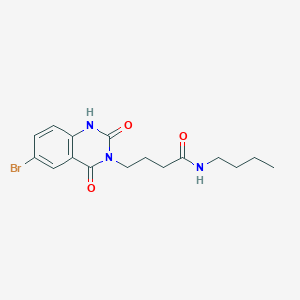
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-butylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-butylbutanamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the regulation of extracellular matrix (ECM) turnover and tissue remodeling. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular disorders.
科学的研究の応用
Tyrosine Kinase Inhibition and Antitumor Activity
- Research has shown that 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, which have structural similarities to 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-butylbutanamide, act as putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These compounds, with modifications at the C-6 position like butynamide, display enhanced biological properties, including greater reactivity and improved water solubility, leading to enhanced antitumor activity. Molecular modeling and experimental evidence suggest these inhibitors interact covalently with the target enzymes, offering potential for cancer treatment strategies (Tsou et al., 2001).
Antifungal and Antimicrobial Activities
- Another study on 3-alkylquinazolin-4-one derivatives, including compounds with a 6-bromo-2,4-dioxo-1H-quinazolin-3-yl moiety, highlights their antifungal activity. A compound specifically mentioned, 6-bromo-3-propylquinazolin-4-one, demonstrated good antifungal activity, illustrating the potential for these derivatives in developing antifungal agents (Ouyang et al., 2006).
Synthesis and Chemical Reactivity Studies
- The synthesis and chemical reactivity of quinazolin-4-one derivatives have been explored to understand better their potential applications in medicinal chemistry. For instance, studies on the synthesis of N-arylpyrroles from quinazolin-4(3H)-one bromides under specific conditions reveal insights into the chemical behavior and potential synthetic utility of quinazolinone derivatives in producing bioactive molecules (Dumitrascu et al., 2009).
特性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-butylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-2-3-8-18-14(21)5-4-9-20-15(22)12-10-11(17)6-7-13(12)19-16(20)23/h6-7,10H,2-5,8-9H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJBYJZRYULEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-butylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)
![3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2916041.png)
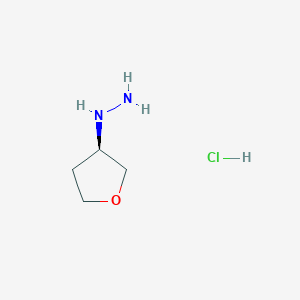
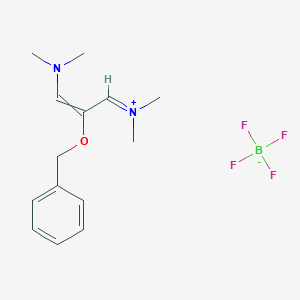
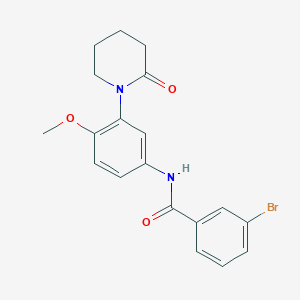
![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)
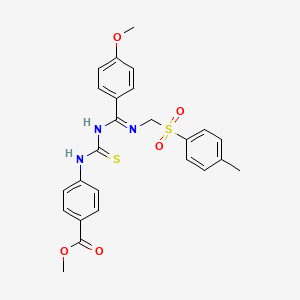
![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)

![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)
![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)
